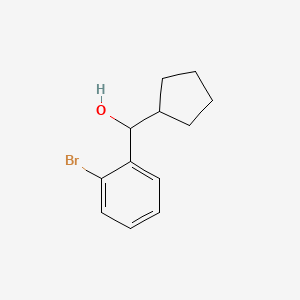

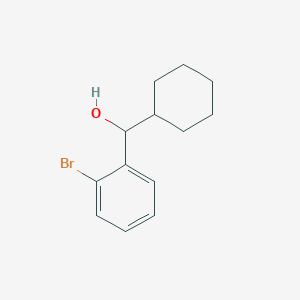

(2-Bromophenyl)(cyclohexyl)methanol

Overview

Description

(2-Bromophenyl)(cyclohexyl)methanol is a useful research compound. Its molecular formula is C13H17BrO and its molecular weight is 269.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Bromophenyl)(cyclohexyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(cyclohexyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Formation of Bi-aryls via Domino Palladium Catalysis : A study by Krishna et al. (2014) in "Tetrahedron Letters" demonstrates the synthesis of bi-aryls using a domino Pd-catalyzed reaction of 1-(2-bromophenyl)-2-methylpropan-1-ones/(2-bromophenyl)(cyclohexyl)methanones. This method efficiently delivers highly sterically crowded bi-aryls with dense functionalities on the aromatic rings, suggesting its utility in complex organic synthesis (Krishna, Reddy, & Satyanarayana, 2014).

Electrocatalytic Hydrogenation of 2-Cyclohexen-1-one : The electrocatalytic hydrogenation (ECH) of 2-cyclohexen-1-one in aqueous methanol, investigated by Dabo et al. (1997) in "Electrochimica Acta", found high selectivity of the carbon-carbon double bond hydrogenation with nickel and copper electrodes. This finding is significant in the context of hydrogenation reactions in organic chemistry (Dabo, Mahdavi, Ménard, & Lessard, 1997).

Oxidative Aromatization of α,β-Unsaturated Cyclohexenones : A study by Horiuchi et al. (1991) in "Chemistry Letters" showed the reaction of 2-cyclohexen-1-one derivatives with iodine–cerium(IV) ammonium nitrate in alcohols, resulting in the formation of alkyl phenyl ethers. This method highlights the utility of (2-Bromophenyl)(cyclohexyl)methanol in transformations leading to the synthesis of aromatic compounds (Horiuchi, Fukunishi, Kajita, Yamaguchi, Kiyomiya, & Kiji, 1991).

Whole Cell Application of Lactobacillus paracasei BD101 : Şahin et al. (2019) in "Chirality" reported the use of Lactobacillus paracasei BD101 in the asymmetric reduction of cyclohexyl(phenyl)methanone to produce (S)-cyclohexyl(phenyl)methanol. This biocatalytic approach demonstrates the potential for enantioselective synthesis in pharmaceutical applications (Şahin, Serencam, & Dertli, 2019).

Phase-Transfer-Mediated Electrochemical Reaction : Research by Takahashi et al. (2014) in "Tetrahedron Letters" explored the use of bromide ion as a redox mediator in electrochemical reactions in non-conductive cyclohexane phase. This study provides insights into the role of (2-Bromophenyl)(cyclohexyl)methanol in facilitating phase-transfer reactions in organic synthesis (Takahashi, Okada, Kitano, & Chiba, 2014).

properties

IUPAC Name |

(2-bromophenyl)-cyclohexylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZAVEMXCOKGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromophenyl)(cyclohexyl)methanol | |

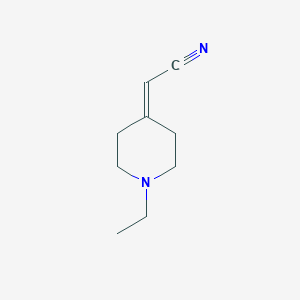

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

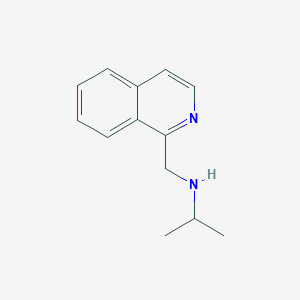

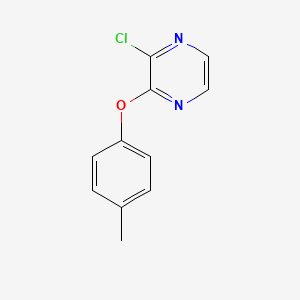

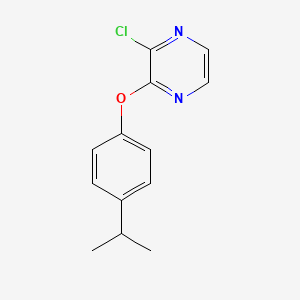

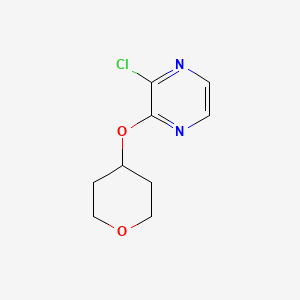

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.